molecular formula C24H24O6 B2680882 ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 859138-55-9

ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No. B2680882
CAS RN: 859138-55-9
M. Wt: 408.45
InChI Key: GGSQVIUQXWFFPE-UHFFFAOYSA-N
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Description

Ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a useful research compound. Its molecular formula is C24H24O6 and its molecular weight is 408.45. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound and its derivatives are synthesized through various chemical reactions, emphasizing the importance of precise conditions for achieving desired molecular structures. For instance, synthesis techniques include single-crystal X-ray crystallography to determine molecular structure and intramolecular hydrogen bonding patterns (Manolov, Morgenstern, & Hegetschweiler, 2012).

  • Structural Insights : Detailed structural analysis reveals the compound's crystallization in specific systems and how intramolecular hydrogen bonds contribute to its stability. This is crucial for understanding the compound's behavior in various environments and potential applications in material science (Manolov, Morgenstern, & Hegetschweiler, 2012).

Material Science and Optical Applications

  • Photoinduced Birefringence : Studies on compounds with similar molecular backbones, such as copolymerization with azo and BEM groups, show significant potential in photoinduced birefringence. This indicates their utility in optical storage technologies, where the cooperative motion of polar side groups in amorphous polymers can be leveraged for high-efficiency data storage and retrieval (Meng, Natansohn, Barrett, & Rochon, 1996).

  • Optical Nonlinear Properties : The optical nonlinear properties of related Schiff base compounds synthesized from ethyl-4-amino benzoate, such as Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB) and Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB), are explored for their potential applications in optical limiting and as optical limiters, showcasing the versatility of such compounds in advanced optical applications (Abdullmajed et al., 2021).

Organic Chemistry and Catalysis

  • Catalytic Applications : The reactivity of ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate derivatives in catalysis, specifically in the context of renewable PET production via Diels–Alder and dehydrative aromatization reactions, highlights their significance in the development of sustainable chemical processes. These studies point towards their role in synthesizing biobased terephthalic acid precursors, a critical component in the production of renewable polyethylene terephthalate (PET) (Pacheco, Labinger, Sessions, & Davis, 2015).

properties

IUPAC Name

ethyl 4-[2-methyl-7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-5-27-24(26)17-6-8-18(9-7-17)30-23-16(4)29-21-14-19(28-13-12-15(2)3)10-11-20(21)22(23)25/h6-12,14H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSQVIUQXWFFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

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